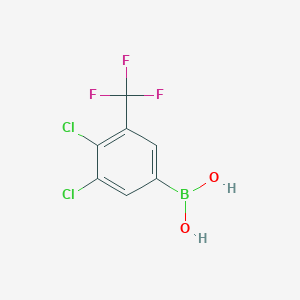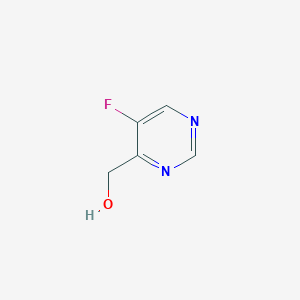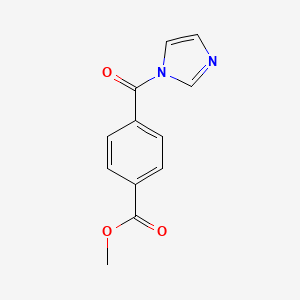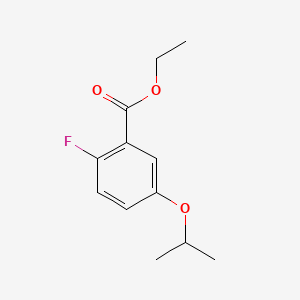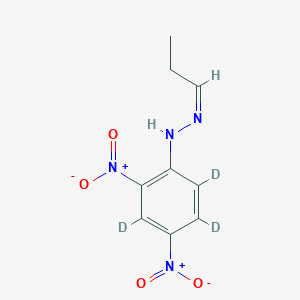
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid is a benzoic acid derivative characterized by the presence of fluoro, formyl, and trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the correct positioning of the substituents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: 4-Fluoro-5-carboxy-2-(trifluoromethyl)benzoic acid.
Reduction: 4-Fluoro-5-hydroxymethyl-2-(trifluoromethyl)benzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The formyl group can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-(trifluoromethyl)benzoic acid: Similar structure but lacks the formyl group.
2-Fluoro-4-(trifluoromethyl)benzoic acid: Different positioning of the fluoro and trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: Lacks both the fluoro and formyl groups
Uniqueness
4-Fluoro-5-formyl-2-(trifluoromethyl)benzoic acid is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both electron-withdrawing (fluoro and trifluoromethyl) and electron-donating (formyl) groups allows for versatile chemical transformations and interactions .
Propiedades
Fórmula molecular |
C9H4F4O3 |
|---|---|
Peso molecular |
236.12 g/mol |
Nombre IUPAC |
4-fluoro-5-formyl-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H4F4O3/c10-7-2-6(9(11,12)13)5(8(15)16)1-4(7)3-14/h1-3H,(H,15,16) |
Clave InChI |
KSRMPFPPEJTXIH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1C(=O)O)C(F)(F)F)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



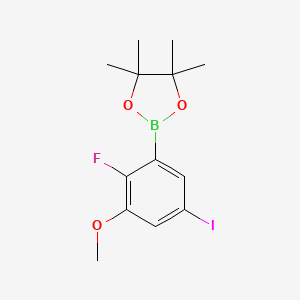
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-1-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-3,7-dimethyl-purine-2,6-dione](/img/structure/B14022834.png)
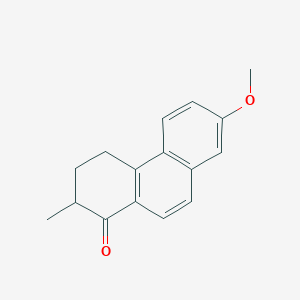
![2-(2,3-Difluorophenyl)-2-methyl-[1,3]dioxolane](/img/structure/B14022840.png)

